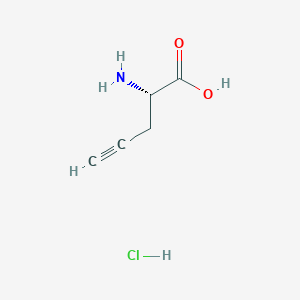

(S)-2-Aminopent-4-ynoic acid hydrochloride

説明

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include information about its physical appearance .

Synthesis Analysis

The synthesis analysis of a compound involves understanding the chemical reactions used to create it. This includes the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .Physical and Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, etc. These properties can tell us about how the compound behaves under different conditions .科学的研究の応用

Synthesis and Biological Activity

(S)-2-Aminopent-4-ynoic acid hydrochloride has garnered attention in scientific research primarily for its utility in synthesizing optically pure compounds and investigating their biological activities. A notable application involves the synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids through Sonogashira reactions. These synthesized compounds exhibited high inhibitory activity against aldose reductase (ALR2), a key enzyme implicated in diabetic complications. The high selectivity and potent inhibitory action of these compounds underscore their potential therapeutic applications in managing diabetes-related disorders. Additionally, molecular docking studies were carried out to elucidate the compounds' binding modes within the enzyme, providing insights into their mechanism of action (Parpart et al., 2015).

Enzymatic Preparation of Inhibitors

Another significant application is the enzymatic preparation of (2S)-2-[3-{[(5-methylisoxazol-3-yl)carbonyl]amino}-2-oxopyridin-1(2H)-yl]pent-4-ynoic acid, a key intermediate in synthesizing human rhinovirus (HRV) protease inhibitors. This method showcased an efficient route for preparing this intermediate, highlighting its potential in developing treatments for HRV infections. The process demonstrated superior yield, enantioselectivity, and substrate loads compared to traditional chemical resolution routes, indicating a scalable and cost-effective methodology for synthesizing HRV protease inhibitors (Martínez et al., 2004).

Fluorescent Derivatization and Biological Probes

The compound also finds applications in the field of fluorescence derivatization. For instance, 3-(Naphthalen-1-ylamino)propanoic acid was coupled to various amino acids to evaluate its utility as a fluorescent derivatizing reagent. The resulting amino acid derivatives displayed strong fluorescence, making them suitable for biological assays. This application demonstrates the compound's role in developing novel fluorescence-based probes for biological research, facilitating enhanced visualization and quantification of biological molecules and processes (Frade et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-aminopent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYHPLMPMRKMPD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941728 | |

| Record name | 2-Aminopent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23235-01-0, 198774-27-5 | |

| Record name | L-Propargylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-aminopent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYLGLYCINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9U8RVT6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

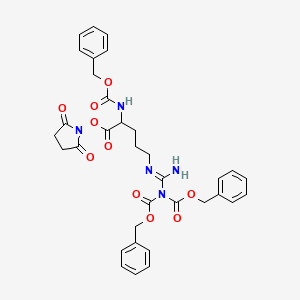

![Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI)](/img/structure/B612915.png)